molecular formula C16H15N7O3S B10981216 N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B10981216
M. Wt: 385.4 g/mol
InChI Key: MOCAVVYQWKCMGX-UHFFFAOYSA-N
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Description

N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a furan ring, an oxadiazole ring, a tetrazole ring, and a thiophene ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxadiazole intermediates, followed by their coupling with the thiophene and tetrazole moieties. Common reagents used in these reactions include acyl chlorides, hydrazines, and azides, under conditions such as reflux in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize reaction conditions and minimize by-products. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The oxadiazole and tetrazole rings can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazoles, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide stands out due to its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.

Properties

Molecular Formula

C16H15N7O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H15N7O3S/c1-9-10(2)27-16(23-8-18-21-22-23)13(9)15(24)17-6-5-12-19-14(20-26-12)11-4-3-7-25-11/h3-4,7-8H,5-6H2,1-2H3,(H,17,24)

InChI Key

MOCAVVYQWKCMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCC2=NC(=NO2)C3=CC=CO3)N4C=NN=N4)C

Origin of Product

United States

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